molecular formula C14H19NO4S B13151719 N-(tert-Butoxycarbonyl)-4-sulfanyl-L-phenylalanine CAS No. 88170-93-8

N-(tert-Butoxycarbonyl)-4-sulfanyl-L-phenylalanine

Cat. No.: B13151719
CAS No.: 88170-93-8
M. Wt: 297.37 g/mol
InChI Key: HTJUIVWAFJEXGZ-NSHDSACASA-N
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Description

N-(tert-Butoxycarbonyl)-4-sulfanyl-L-phenylalanine is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino acid 4-sulfanyl-L-phenylalanine The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-4-sulfanyl-L-phenylalanine typically involves the protection of the amino group of 4-sulfanyl-L-phenylalanine with a Boc group. This can be achieved by reacting 4-sulfanyl-L-phenylalanine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in a suitable solvent like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butoxycarbonyl)-4-sulfanyl-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the Boc protecting group, yielding 4-sulfanyl-L-phenylalanine.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: 4-sulfanyl-L-phenylalanine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(tert-Butoxycarbonyl)-4-sulfanyl-L-phenylalanine has several applications in scientific research:

    Chemistry: Used in peptide synthesis as a protected amino acid building block.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)-4-sulfanyl-L-phenylalanine primarily involves the protection and deprotection of the amino group. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective reactions at other functional groups. The sulfanyl group can participate in various chemical reactions, contributing to the compound’s versatility in synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(tert-Butoxycarbonyl)-4-sulfanyl-L-phenylalanine is unique due to the presence of the sulfanyl group, which provides additional reactivity and functionality compared to other Boc-protected amino acids. This makes it particularly useful in the synthesis of sulfur-containing peptides and other complex molecules .

Properties

CAS No.

88170-93-8

Molecular Formula

C14H19NO4S

Molecular Weight

297.37 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfanylphenyl)propanoic acid

InChI

InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-11(12(16)17)8-9-4-6-10(20)7-5-9/h4-7,11,20H,8H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1

InChI Key

HTJUIVWAFJEXGZ-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)S)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)S)C(=O)O

Origin of Product

United States

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